molecular formula C16H14N2O3 B3050396 2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid CAS No. 256453-94-8

2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid

Numéro de catalogue B3050396
Numéro CAS: 256453-94-8
Poids moléculaire: 282.29 g/mol
Clé InChI: QLHBVRZVXNLWKP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid, also known as TOFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TOFA is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.

Applications De Recherche Scientifique

2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid has been extensively studied for its potential applications in various fields, including cancer research, metabolic disorders, and immunology. In cancer research, 2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid has been shown to inhibit the growth of cancer cells by blocking fatty acid synthesis. In metabolic disorders, 2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid has been shown to improve insulin sensitivity and reduce lipid accumulation in the liver. In immunology, 2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid has been shown to modulate the immune response by inhibiting the activation of T cells.

Mécanisme D'action

2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid exerts its effects by inhibiting the enzyme acetyl-CoA carboxylase (ACC), which is involved in fatty acid synthesis. By inhibiting ACC, 2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid reduces the production of fatty acids, which are essential for the growth and proliferation of cancer cells. Additionally, 2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid has been shown to improve insulin sensitivity by reducing the accumulation of lipids in the liver.
Biochemical and Physiological Effects:
2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid has been shown to have several biochemical and physiological effects. In cancer cells, 2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid inhibits fatty acid synthesis, leading to decreased cell proliferation and increased cell death. In metabolic disorders, 2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid improves insulin sensitivity and reduces lipid accumulation in the liver. In immunology, 2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid modulates the immune response by inhibiting the activation of T cells.

Avantages Et Limitations Des Expériences En Laboratoire

2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid has several advantages for lab experiments, including its simple synthesis method, high purity, and low toxicity. However, 2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid also has some limitations, including its low solubility in water and its potential to inhibit the growth of non-cancer cells.

Orientations Futures

There are several future directions for 2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid research, including its potential applications in combination therapy for cancer, its role in regulating the immune response, and its potential as a treatment for metabolic disorders. Additionally, further research is needed to optimize the synthesis method and improve the solubility of 2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid in water.
Conclusion:
In conclusion, 2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid inhibits fatty acid synthesis by inhibiting the enzyme ACC, leading to decreased cell proliferation and increased cell death. 2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid has several advantages for lab experiments, including its simple synthesis method, high purity, and low toxicity. However, further research is needed to optimize the synthesis method and improve the solubility of 2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid in water.

Propriétés

IUPAC Name

2-[2-(2-methylanilino)-1,3-benzoxazol-6-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-10-4-2-3-5-12(10)17-16-18-13-7-6-11(9-15(19)20)8-14(13)21-16/h2-8H,9H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHBVRZVXNLWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC3=C(O2)C=C(C=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634610
Record name [2-(2-Methylanilino)-1,3-benzoxazol-6-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid

CAS RN

256453-94-8
Record name [2-(2-Methylanilino)-1,3-benzoxazol-6-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of ethyl 4-amino-3-hydroxy-phenylacetate (3.3 g, Reference Example 3) and o-tolylisothiocyanate (2.5 mL) in ethanol (150 mL) was stirred at room temperature for about 2 hours. After standing at room temperature overnight the mixture was evaporated and the residue was subjected to flash chromatography on silica eluting with a mixture of pentane and ethyl acetate (7:3, v/v) to give a yellow foam. A solution of this material in ethanol (150 mL) was treated with dicyclohexylcarbodiimide (3.0 g) and the mixture was heated at reflux temperature for 2 hours. The mixture was evaporated and the residue subjected to short column chromatography on silica eluting with a mixture of 5-10% tert-butyl methyl ether in dichloromethane to remove dicyclohexylurea. The resulting light yellow oil was dissolved in ethanol (100 mL) and the solution was treated with sodium hydroxide solution (15 mL, 1M) then heated at reflux temperature for 2 hours. The reaction mixture was evaporated and the residue was dissolved in water. The solution was washed with ethyl acetate and the aqueous layer was acidified to pH 1 by addition of concentrated hydrochloric acid. The resulting white precipitate was collected by filtration, then washed thoroughly with water, and then dried to give the title compound (1.8 g) as a white solid.
Name
ethyl 4-amino-3-hydroxy-phenylacetate
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of ethyl 4-amino-3-hydroxy-phenylacetate (3.3 g, Reference Example 2) and o-tolylisothiocyanate (2.5 mL) in ethanol (150 mL) was stirred at room temperature for about 2 hours. After standing at room temperature overnight the mixture was evaporated and the residue was subjected to flash chromatography on silica eluting with a mixture of pentane and ethyl acetate (7:3, v/v) to give a yellow foam. A solution of this material in ethanol (150 mL was treated with dicyclohexylcarbodiimide (3.0 g) and the mixture was heated at reflux temperature for 2 hours. The mixture was evaporated and the residue subjected to short column chromatography on silica eluting with a mixture of 5-10% tert-butyl methyl ether in dichloromethane to remove dicyclohexylurea. The resulting light yellow oil was dissolved in ethanol (100 mL) and the solution was treated with sodium hydroxide solution (15 mL, 1M) then heated at reflux temperature for 2 hours. The reaction mixture was evaporated and the residue was dissolved in water. The solution was washed with ethyl acetate and the aqueous layer was acidified to pH 1 by addition of concentrated hydrochloric acid. The resulting white precipitate was collected by filtration, then washed thoroughly with water, and then dried to give the title compound (1.8 g) as a white solid.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

THF (30 ml) and 0.25N NaOH (32 ml, 8.00 mmol) were added to methyl 2-(2-methylphenylamino)-6-benzoxazolylacetate (1.18 g, 3.98 mmol), followed by stirring at room temperature for 5 hours. The reaction mixture was poured in 1N HCl (50 ml), followed by extraction with a chloroform-methanol (5:1, 2×200 ml) mixture. The extract was dried over anhydrous magnesium sulfate and distilled under reduced pressure to remove the solvent, whereby the title compound (867 mg, 77%) was obtained as a pale yellow amorphous substance.
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
reactant
Reaction Step One
Name
methyl 2-(2-methylphenylamino)-6-benzoxazolylacetate
Quantity
1.18 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of (4-amino-3-hydroxy-phenyl)-acetic acid ethyl ester (3.3 g, Reference Example 3) and o-tolylisothiocyanate (2.5 mL) in ethanol (150 mL) was stirred at room temperature for about 2 hours. After standing at room temperature overnight the mixture was evaporated and the residue was subjected to flash chromatography on silica eluting with a mixture of pentane and ethyl acetate (7:3, v/v) to give a yellow foam. A solution of this material in ethanol (150 mL) was treated with dicyclohexylcarbodiimide (3.0 g) and the mixture was heated at reflux temperature for 2 hours. The mixture was evaporated and the residue subjected to short column chromatography (on silica eluting with a mixture of tert-butyl methyl ether and dichloromethane, 1:19 to 1:9 v/v). The resulting light yellow oil was dissolved in ethanol (100 mL) and the solution was treated with sodium hydroxide solution (15 mL, 1M) then heated at reflux temperature for 2 hours. The reaction mixture was evaporated and the residue was dissolved in water. The solution was washed with ethyl acetate and the aqueous layer was acidified to pH 1 by addition of concentrated hydrochloric acid. The resulting white precipitate was collected by filtration, then washed thoroughly with water, and then dried to give the title compound (1.8 g) as a white solid.
Name
(4-amino-3-hydroxy-phenyl)-acetic acid ethyl ester
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid
Reactant of Route 2
2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid
Reactant of Route 3
2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid
Reactant of Route 4
2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid
Reactant of Route 5
2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid
Reactant of Route 6
2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.